molecular formula C10H20N2O B1265459 N,N-Diethylnipecotamide CAS No. 3367-95-1

N,N-Diethylnipecotamide

Cat. No. B1265459
CAS RN: 3367-95-1
M. Wt: 184.28 g/mol
InChI Key: ZXQKYQVJDRTTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylnipecotamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. Although the specific compound "N,N-Diethylnipecotamide" itself is not directly mentioned in the available literature, insights can be drawn from closely related compounds and studies on similar chemical structures. The following sections provide an overview based on scientific research into aspects such as synthesis, molecular and physical structure, and chemical properties.

Synthesis Analysis

The synthesis of N,N-Diethylnipecotamide and related compounds involves several chemical processes. For example, a method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives highlights a convenient approach to producing compounds with LSD-like properties through a series of chemical reactions (Hoffman & Nichols, 1985). Additionally, poly(N,N-diethylacrylamide) synthesis via reversible addition−fragmentation chain transfer polymerization showcases the production of polymers with specific functional properties (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to N,N-Diethylnipecotamide has been characterized using various analytical techniques. For instance, the crystal and molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined using single-crystal X-ray diffraction, providing insights into the geometric parameters and molecular interactions within the crystal lattice (Arslan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N,N-Diethylnipecotamide analogs demonstrate the compound's reactivity and interaction with various reagents. The synthesis of dimeric halocopper(I) complexes using N,N-diethylnipecotamide as a ligand illustrates the compound's ability to form stable complexes with metal ions, which are significant for stoichiometric reactions with dioxygen (El-Sayed, 1992).

Physical Properties Analysis

Physical properties, such as solubility and phase transition behavior, are crucial for understanding the applications and behavior of N,N-Diethylnipecotamide in various environments. For example, the study on temperature-responsive polymers containing piperidine carboxamide and N,N-diethylcarbamoly piperidine moiety via RAFT polymerization reveals the influence of molecular weight and polymer concentration on solubility and phase behavior (Akiyama, 2021).

Chemical Properties Analysis

The chemical properties of N,N-Diethylnipecotamide-related compounds include their reactivity and the formation of specific products under various conditions. The synthesis and characterization of ion-associate complexes, such as the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex, illustrate the compound's ability to form stable complexes and its potential for various chemical applications (Mostafa et al., 2023).

Scientific Research Applications

  • Antituberculosis drugs : N,N-Diethylnipecotamide can be used as a reactant in the synthesis of antituberculosis drugs .

  • Spiroimidazolidinone NPC1L1 inhibitors : This compound can also be used in the synthesis of spiroimidazolidinone NPC1L1 inhibitors . NPC1L1 inhibitors are a class of drugs that can help lower cholesterol levels.

  • Acyl-CoA:cholesterol acyltransferase inhibitors : N,N-Diethylnipecotamide can be used in the synthesis of Acyl-CoA:cholesterol acyltransferase inhibitors . These inhibitors can potentially be used to treat atherosclerosis and other cholesterol-related conditions.

  • Alpha 7 nicotinic acetylcholine receptor agonist : This compound can be used in the synthesis of Alpha 7 nicotinic acetylcholine receptor agonists . These agonists can potentially be used to treat cognitive disorders such as Alzheimer’s disease.

  • Antimycobacterials : N,N-Diethylnipecotamide can be used in the synthesis of antimycobacterials , which are drugs used to treat infections caused by mycobacteria.

  • Isocyanoamides : This compound can be used in the synthesis of isocyanoamides , which are useful as starting materials in Isocyanide Multicomponent Reactions (IMCR).

Safety And Hazards

N,N-Diethylnipecotamide is labeled with the GHS07 hazard symbol. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

properties

IUPAC Name

N,N-diethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKYQVJDRTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955287
Record name N,N-Diethylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylnipecotamide

CAS RN

3367-95-1
Record name N,N-Diethyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3367-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotamide, N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003367951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUA6N8KRA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylnipecotamide
Reactant of Route 2
N,N-Diethylnipecotamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethylnipecotamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethylnipecotamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethylnipecotamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethylnipecotamide

Citations

For This Compound
18
Citations
D Herron, EO Dillingham, BA Lyman, X Zheng… - … and essential fatty acids, 1995 - Elsevier
Nipecotamides (piperidine-3-carboxamides) are potent inhibitors of platelet aggregation induced by a variety of agonists in vitro and in vivo. The inhibitory effects of six structural types …
Number of citations: 3 www.sciencedirect.com
MA El-Sayed - Inorganica chimica acta, 1992 - Elsevier
This paper reports the synthesis of dimeric halocopper(I) complexes using N,N-diethylnipecotamide as a six- membered bidentate chelating ligand. Such dimeric copper(I) complexes …
Number of citations: 2 www.sciencedirect.com
Y Akiyama - Macromolecular Rapid Communications, 2021 - Wiley Online Library
In this study, poly(N‐acryloyl‐nipecotamide) (PNANAm), poly(N‐acryloyl‐isonipecotamide) (PNAiNAm), and poly(N‐acryloyl‐N,N‐diethylnipecotamide) (PNADNAm) are synthesized as …
Number of citations: 5 onlinelibrary.wiley.com
B Kovacic, LJW Lu, D Ruffing, EF Domino - European Journal of …, 1978 - Elsevier
Adult male Holtzman rats were trained to barpress on a schedule whereby every fourth press earned a reward of 0.01 ml of sugar-sweetened milk (FR 4 ). After an ip injecton of LSD (0.1 …
Number of citations: 7 www.sciencedirect.com
RJ Abraham, N Aboitiz, J Merrett… - Journal of the …, 2000 - pubs.rsc.org
The 1H NMR spectra of nipecotic acid (piperidine-3-carboxylic acid), ethyl nipecotate, nipecotamide and some of their N-methyl derivatives are reported and analysed. At −80 C the …
Number of citations: 17 pubs.rsc.org
J Sam, WF Minor, YG Perron - Journal of the American chemical …, 1959 - ACS Publications
Number of citations: 15 pubs.acs.org
X Zheng, C Day, R Gollamudi - Chirality, 1995 - Wiley Online Library
The stereoisomers of α,α′‐bis[3‐(N,N‐diethylcarbamoyl)‐piperidino]‐p‐xylene (1) were synthesized. Rac ethyl nipecotate was resolved by diastereomeric (‐)‐D‐ and (+)‐L‐tartrate …
Number of citations: 15 onlinelibrary.wiley.com
RP Quintana, TD Smith, LF Lorenzen - Journal of Pharmaceutical Sciences, 1965 - Elsevier
A series of selected alkynyl, alkenyl, and aralkyl substituted carbamoylpiperidines was prepared for the evaluation of their effect upon isolated cholinesterase systems. …
Number of citations: 17 www.sciencedirect.com
J Li, J Chen, L Zhang, F Wang, C Gui, Y Qin… - Bioorganic & medicinal …, 2006 - Elsevier
Cyclophilin A (CypA) is a ubiquitous cellular enzyme playing critical roles in many biological processes, and its inhibitor has been reported to have potential immunosuppressive activity. …
Number of citations: 42 www.sciencedirect.com
JG Beasley, LL Williford - Journal of Medicinal Chemistry, 1967 - ACS Publications
Iso±SE,“Compd HX AX 104 IV HBr-CHsCHsCHsCHs- 4.20 d= 0.17^ V HBr-CH2CH—CHCHr-(cis) 3.27±0.17 VI HC1-CH2CH= CHCH2-(im? is) 5.80±0.01 VII HC1-CH2C= CCH2- 3.43= …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.